molecular formula C18H14N4O4 B2520205 N-(2-oxo-2H-chromen-3-yl)-1-(pyrazine-2-carbonyl)azetidine-3-carboxamide CAS No. 1448052-08-1

N-(2-oxo-2H-chromen-3-yl)-1-(pyrazine-2-carbonyl)azetidine-3-carboxamide

Cat. No.: B2520205
CAS No.: 1448052-08-1
M. Wt: 350.334
InChI Key: PNAPXPFOPWCRPE-UHFFFAOYSA-N
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Description

N-(2-oxo-2H-chromen-3-yl)-1-(pyrazine-2-carbonyl)azetidine-3-carboxamide is a complex organic compound that features a unique combination of chromenyl, pyrazine, and azetidine moieties. This compound is of significant interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-oxo-2H-chromen-3-yl)-1-(pyrazine-2-carbonyl)azetidine-3-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Chromenyl Moiety: The chromenyl group can be synthesized through the cyclization of salicylaldehyde derivatives with appropriate reagents.

    Introduction of the Pyrazine Group: The pyrazine moiety can be introduced via condensation reactions involving pyrazine-2-carboxylic acid or its derivatives.

    Azetidine Ring Formation: The azetidine ring can be formed through cyclization reactions involving suitable amine precursors.

    Final Coupling Reaction: The final step involves coupling the chromenyl, pyrazine, and azetidine intermediates under specific reaction conditions, such as the use of coupling agents like EDCI or DCC in the presence of a base.

Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the chromenyl moiety, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can occur at the pyrazine ring, potentially yielding reduced pyrazine derivatives.

    Substitution: The compound can participate in substitution reactions, especially at the azetidine ring, where nucleophilic substitution can introduce different substituents.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophiles like amines or alkoxides can be used under basic conditions to achieve substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield chromenone derivatives, while reduction can produce dihydropyrazine compounds.

Scientific Research Applications

N-(2-oxo-2H-chromen-3-yl)-1-(pyrazine-2-carbonyl)azetidine-3-carboxamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: It is explored as a potential therapeutic agent due to its ability to interact with various biological targets.

    Industry: The compound can be used in the development of new materials with specific properties, such as fluorescence or conductivity.

Mechanism of Action

The mechanism of action of N-(2-oxo-2H-chromen-3-yl)-1-(pyrazine-2-carbonyl)azetidine-3-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids. The compound can modulate the activity of these targets through binding interactions, leading to various biological effects. For example, it may inhibit enzyme activity by binding to the active site or alter receptor signaling pathways by acting as an agonist or antagonist.

Comparison with Similar Compounds

  • N-(2-oxo-2H-chromen-3-yl)-1-(pyridine-2-carbonyl)azetidine-3-carboxamide
  • N-(2-oxo-2H-chromen-3-yl)-1-(quinoline-2-carbonyl)azetidine-3-carboxamide
  • N-(2-oxo-2H-chromen-3-yl)-1-(pyrimidine-2-carbonyl)azetidine-3-carboxamide

Comparison: Compared to these similar compounds, N-(2-oxo-2H-chromen-3-yl)-1-(pyrazine-2-carbonyl)azetidine-3-carboxamide is unique due to the presence of the pyrazine moiety, which can impart distinct electronic and steric properties

Properties

IUPAC Name

N-(2-oxochromen-3-yl)-1-(pyrazine-2-carbonyl)azetidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14N4O4/c23-16(12-9-22(10-12)17(24)14-8-19-5-6-20-14)21-13-7-11-3-1-2-4-15(11)26-18(13)25/h1-8,12H,9-10H2,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNAPXPFOPWCRPE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)C2=NC=CN=C2)C(=O)NC3=CC4=CC=CC=C4OC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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